molecular formula C19H18N2O4S B4790856 N-(2-furylmethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide

N-(2-furylmethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide

Cat. No. B4790856
M. Wt: 370.4 g/mol
InChI Key: MRULWJVXSZMNPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide, also known as FSBA, is a chemical compound that has been extensively studied for its scientific research applications. FSBA is a sulfonamide-based compound that has been shown to have a wide range of biochemical and physiological effects. We will also explore future directions for research on FSBA.

Mechanism of Action

N-(2-furylmethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide inhibits the activity of carbonic anhydrase and acetylcholinesterase by binding to the active site of these enzymes. N-(2-furylmethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide has also been shown to inhibit the activity of other enzymes, including urease and β-lactamase. The exact mechanism of action of N-(2-furylmethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide is still being studied, but it is believed to involve the formation of covalent bonds between N-(2-furylmethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide and the active site of the enzyme.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to inhibit the activity of several enzymes. N-(2-furylmethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide has also been shown to have antifungal and antibacterial properties. In addition, N-(2-furylmethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide has been used as a probe to study protein-ligand interactions and to identify potential drug targets.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. N-(2-furylmethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide is also stable and can be easily synthesized in large quantities. However, N-(2-furylmethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study long-term effects. In addition, N-(2-furylmethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide has some toxicity and can cause cell death at high concentrations.

Future Directions

There are several future directions for research on N-(2-furylmethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide. One area of research is the development of N-(2-furylmethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide-based drugs for the treatment of cancer and other diseases. Another area of research is the study of the mechanism of action of N-(2-furylmethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide and its interactions with enzymes and other proteins. Finally, N-(2-furylmethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide could be used as a probe to study protein-ligand interactions and to identify potential drug targets.

Scientific Research Applications

N-(2-furylmethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide has been extensively studied for its scientific research applications. It has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase. N-(2-furylmethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide has also been shown to have anti-inflammatory and anti-cancer properties. In addition, N-(2-furylmethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide has been used as a probe to study protein-ligand interactions and to identify potential drug targets.

properties

IUPAC Name

4-(benzenesulfonamido)-N-(furan-2-ylmethyl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-14-12-15(19(22)20-13-16-6-5-11-25-16)9-10-18(14)21-26(23,24)17-7-3-2-4-8-17/h2-12,21H,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRULWJVXSZMNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC2=CC=CO2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-furylmethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2-furylmethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-(2-furylmethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide
Reactant of Route 4
N-(2-furylmethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-(2-furylmethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-(2-furylmethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.